molecular formula C22H23N5O B2459814 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1171618-83-9

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2459814
CAS No.: 1171618-83-9
M. Wt: 373.46
InChI Key: BKFRXPZEQWSOGV-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a benzimidazole-methyl group at the 4-position and an indole-linked ethanone moiety at the 1-position. Its molecular formula is C₂₂H₂₂N₅O (calculated molecular weight: 380.45 g/mol). The benzimidazole and indole groups are aromatic heterocycles known for enhancing binding affinity to biological targets such as kinases and GPCRs .

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22(16-27-10-9-17-5-1-4-8-20(17)27)26-13-11-25(12-14-26)15-21-23-18-6-2-3-7-19(18)24-21/h1-10H,11-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFRXPZEQWSOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Attachment of the piperazine ring: This step might involve nucleophilic substitution reactions where the benzimidazole derivative reacts with a piperazine derivative.

    Formation of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis or other suitable methods.

    Final coupling: The final step would involve coupling the benzimidazole-piperazine intermediate with the indole derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing benzo[d]imidazole and piperazine structures often exhibit significant antimicrobial properties. The imidazole moiety is known for its effectiveness against various pathogens, including bacteria and fungi. Studies have shown that derivatives of benzo[d]imidazole can be synthesized to enhance their biological activity, making them suitable candidates for developing new antimicrobial agents .

Anticancer Properties
The indole component of the compound is associated with various biological activities, including anticancer effects. Indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The combination of indole with benzo[d]imidazole and piperazine may enhance these properties, providing a basis for further investigation into its potential as an anticancer drug .

Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of the benzo[d]imidazole moiety may contribute to these effects, suggesting that this compound could be evaluated for its potential in treating neurological disorders .

Material Science Applications

Polymer Synthesis
The unique chemical structure of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone allows it to serve as a versatile building block in the synthesis of advanced materials. Its ability to form stable bonds with various substrates makes it suitable for creating polymers with specific properties. Research into the polymerization processes involving this compound could lead to the development of new materials with enhanced mechanical and thermal properties .

Coatings and Films
Due to its chemical stability and functional groups, this compound can be utilized in the formulation of coatings and films that require durability and resistance to environmental factors. The incorporation of this compound into coating formulations may improve adhesion, corrosion resistance, and overall longevity of the materials .

Case Study 1: Antimicrobial Evaluation

In a study evaluating novel benzimidazole derivatives, compounds similar to 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone were synthesized and tested against various bacterial strains. Results indicated that certain derivatives exhibited significant antimicrobial activity comparable to established antibiotics . This underscores the potential of such compounds in addressing antibiotic resistance.

Case Study 2: Anticancer Activity

A series of indole-based compounds were synthesized, including variations on the target compound. These compounds were tested for their cytotoxic effects on cancer cell lines. Results showed that some derivatives effectively inhibited cell proliferation and induced apoptosis, highlighting the therapeutic potential of combining indole and imidazole structures in anticancer drug design .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : Piperazine-linked hybrids with aromatic heterocycles (benzimidazole, indole) exhibit tunable bioactivity based on substituent electronegativity and steric effects.
  • Therapeutic Potential: The target compound’s dual heterocyclic system positions it as a promising lead for kinase inhibitors or antimicrobial agents, warranting further in vitro profiling.
  • Synthetic Feasibility: and highlight scalable routes for piperazine-ethanone derivatives via nucleophilic substitution and click chemistry, supporting rapid analog synthesis .

Biological Activity

The compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a novel derivative that incorporates both benzimidazole and indole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}

It possesses a molecular weight of approximately 318.41 g/mol. The presence of the benzimidazole and indole rings contributes to its biological activity, particularly in targeting various enzymes and pathways involved in cancer progression.

Antitumor Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antitumor properties through inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. For instance, compounds similar to the one have shown low nanomolar IC50 values against various cancer cell lines, demonstrating their potential as effective anticancer agents .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (nM)Target EnzymeCancer Cell Line
Compound A16IDO1A375
Compound B22IDO1HeLa
Compound C30Hu Topo IMCF7

The mechanism through which these compounds exert their antitumor effects often involves the modulation of immune responses and direct inhibition of tumor cell proliferation. The benzimidazole moiety is known to interact with DNA, leading to the stabilization of certain DNA structures, which can inhibit cancer cell growth . Additionally, the piperazine ring enhances solubility and bioavailability, making these compounds more effective in vivo.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Zhang et al. (2021) demonstrated that benzimidazole analogs could inhibit IDO1 effectively, enhancing the immune response against tumors. The study highlighted a specific compound with an IC50 of 16 nM against A375 cells, showcasing its potential in immunotherapy .
  • Hamilton et al. (2021) reported on a series of benzimidazole derivatives with promising pharmacokinetic profiles and tumor-targeting capabilities. These compounds exhibited significant antitumor activity in both mouse models and human cell lines .
  • Synthesis and Evaluation : A study focused on synthesizing various derivatives of benzimidazole indicated that modifications at the piperazine end could lead to enhanced binding affinities for DNA targets, further supporting their role as anticancer agents .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:
  • Step 1 : Coupling of the benzo[d]imidazole core with a piperazine derivative via reductive amination or alkylation. A common approach uses reagents like NaBH(OAc)₃ in dichloromethane (DCM) under nitrogen .
  • Step 2 : Introduction of the indole moiety through nucleophilic substitution or Friedel-Crafts acylation. For instance, indole derivatives can react with activated ketones in the presence of Lewis acids like AlCl₃ .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (e.g., methanol/water mixtures) is used to isolate the final product .

Q. Key Reagents and Conditions :

StepReagents/ConditionsPurpose
1NaBH(OAc)₃, DCM, RTReductive amination
2AlCl₃, anhydrous THFAcylation
3CH₃OH/H₂O (9:1)Recrystallization

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity. For example, the indole NH proton typically appears at δ 10–12 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₂₃H₂₄N₄O: 384.19 g/mol) .
  • Elemental Analysis (CHN) : To confirm purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step during synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Solutions include:
  • Optimizing Reaction Conditions : Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 100°C, 30 min vs. 12 hours under reflux) .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps or employ phase-transfer catalysts for heterogeneous reactions .
  • Protecting Group Strategy : Temporarily protect reactive sites (e.g., indole NH with Boc groups) to prevent undesired side reactions .

Q. How to resolve discrepancies between theoretical and experimental NMR data for intermediates?

  • Methodological Answer : Contradictions may arise from tautomerism or dynamic effects. Mitigation strategies:
  • Variable Temperature (VT) NMR : To identify tautomeric equilibria (e.g., benzoimidazole ring proton shifts at low temperatures) .
  • 2D NMR Techniques : HSQC and HMBC to clarify ambiguous correlations, especially in piperazine ring conformers .
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ADF) .

Q. What strategies are effective for improving the compound’s solubility in pharmacological assays?

  • Methodological Answer :
  • Salt Formation : Convert the free base to a hydrochloride salt (e.g., using HCl in dioxane) to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro studies .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at non-critical positions to maintain activity .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across different assays (e.g., receptor binding vs. cell-based assays)?

  • Methodological Answer : Contradictions may arise from assay-specific conditions:
  • Receptor Binding Assays : Ensure purity (>98% by HPLC) to exclude off-target effects from impurities .
  • Cell-Based Assays : Account for metabolic stability (e.g., test compound stability in cell media via LC-MS) .
  • Dose-Response Curves : Use Hill slope analysis to distinguish allosteric vs. orthosteric binding modes .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s dual H1/H4 receptor activity?

  • Methodological Answer :
  • Receptor Transfected Cells : Use HEK-293 cells stably expressing human H1 and H4 receptors for binding studies (Kd and IC₅₀ determination) .
  • Calcium Flux Assays : Monitor intracellular Ca²⁺ changes (Fluo-4 dye) to assess functional activity .
  • Control Compounds : Include reference ligands (e.g., histamine for H1, JNJ7777120 for H4) to validate assay specificity .

Structure-Activity Relationship (SAR) Exploration

Q. Which structural modifications enhance selectivity for H4 receptors over H1?

  • Methodological Answer :
  • Piperazine Substitution : Replace the methyl group with bulkier substituents (e.g., benzyl) to exploit H4 receptor hydrophobic pockets .
  • Indole Modifications : Introduce electron-withdrawing groups (e.g., Cl at C5) to reduce H1 affinity .
  • Molecular Docking : Use AutoDock Vina to predict binding poses and guide rational design .

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